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molecular formula C20H23NO3 B3229046 1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine CAS No. 127625-95-0

1-Benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine

Cat. No. B3229046
M. Wt: 325.4 g/mol
InChI Key: QDMZVZQDMUTIHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05654299

Procedure details

A solution of 1-benzyloxycarbonyl-4-(4-methoxyphenyl)piperidine (0.42 g) in ethanol (5 mL) was treated with 10% palladium on carbon (0.04 g) and hydrogenated for 16 hours at atmospheric pressure. The reaction mixture was filtered through diatomaceous earth and evaporated to afford 4-(4-methoxyphenyl)piperidine as a colorless oil (0.22 g); NMR (CDCl3): 1.59-1.71 (m, 2), 1.85 (d, 2, J=12), 2.71-2.81 (d of t,2, J=12), 3.19-3.23 (broad, 2), 3.79 (s, 3), 6.83-6.87 (m, 2), 7.12-7.26 (m, 2); MS: m/z=192(M+1). This material was used in the next step without further purification.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[Pd]>[CH3:24][O:23][C:20]1[CH:19]=[CH:18][C:17]([CH:14]2[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]2)=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=CC=C(C=C1)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.04 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.22 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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